molecular formula C9H7ClN2 B3146961 2-Chloro-8-methylquinoxaline CAS No. 61148-40-1

2-Chloro-8-methylquinoxaline

Cat. No.: B3146961
CAS No.: 61148-40-1
M. Wt: 178.62 g/mol
InChI Key: RPRFQQQHIBASPC-UHFFFAOYSA-N
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Description

2-Chloro-8-methylquinoxaline is a heterocyclic aromatic compound with the molecular formula C9H7ClN2. It belongs to the quinoxaline family, which is characterized by a benzene ring fused with a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-methylquinoxaline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroaniline with methylglyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an organic solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-8-methylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-8-methylquinoxaline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Chloro-8-methylquinoxaline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • 2-Chloroquinoxaline
  • 8-Methylquinoxaline
  • 2-Methylquinoxaline

Comparison: 2-Chloro-8-methylquinoxaline is unique due to the presence of both a chlorine atom and a methyl group on the quinoxaline ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to its analogs. For example, the chlorine atom can participate in nucleophilic substitution reactions, while the methyl group can undergo oxidation .

Properties

IUPAC Name

2-chloro-8-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-3-2-4-7-9(6)12-8(10)5-11-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRFQQQHIBASPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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